4-(4-Carboethoxyphenyl)-1-butene
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Description
4-(4-Carboethoxyphenyl)-1-butene is a compound belonging to the class of carboethoxyphenyl compounds, which are derivatives of phenyl ethyl ethers. It is a colorless, crystalline solid with a melting point of 121°C. It is soluble in water and ethanol, and insoluble in most organic solvents. It is used in the synthesis of various organic compounds and has been studied for its potential applications in the pharmaceutical and biotechnological industries.
Scientific Research Applications
Electrochemical Synthesis and Organic Chemistry Applications
Research on the electrochemical synthesis from alkenes highlights significant advancements in the field of organic chemistry. Notably, the study by Bringmann and Dinjus (2001) presents a groundbreaking approach to the electrochemical reductive coupling reactions between alkenes and CO2, utilizing 1-butene among other alkenes to produce various carboxylic acids. This methodology leverages CO2 as a C1 synthon, demonstrating an innovative use of alkenes in synthesizing value-added chemicals (Bringmann & Dinjus, 2001).
Aryl Cation Reactivity and Photogeneration
The photogeneration and reactivity of aryl cations from aromatic halides, as explored by Protti et al. (2004), offer insights into the formation of arylated products through the addition of pi nucleophiles to alkene substrates. This study illustrates the potential of utilizing specific chemical reactions to achieve targeted synthesis outcomes, further expanding the utility of alkene derivatives in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Hydrogen-Bonded Frameworks and Porous Materials
Zentner et al. (2015) describe the assembly of 1,3,5-Tris(4-carboxyphenyl)benzene into an intricate hydrogen-bonded framework, demonstrating high surface area and the potential for gas adsorption. This work contributes to the development of new materials with applications in gas storage and separation technologies (Zentner, Lai, Greenfield, Wiscons, Zeller, Campana, Talu, FitzGerald, & Rowsell, 2015).
Catalysis and Chemical Transformations
The catalytic conversion of C4 fractions to produce light olefins and aromatics, as investigated by Meng et al. (2013), provides a clear example of the industrial relevance of alkene derivatives. This research elucidates mechanisms behind butene conversion, offering insights into optimizing production processes for valuable chemical products (Meng, Wang, Zhang, Xu, Liu, Wang, & Guo, 2013).
properties
IUPAC Name |
ethyl 4-but-3-enylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h3,7-10H,1,4-6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJWUEHSSKQPAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641157 |
Source
|
Record name | Ethyl 4-(but-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboethoxyphenyl)-1-butene | |
CAS RN |
591760-20-2 |
Source
|
Record name | Ethyl 4-(but-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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